Nonane, 2-methyl-3-methylene-

Gas Chromatography Retention Index Hydrocarbon Identification

Nonane, 2-methyl-3-methylene- (CAS 55499-08-6; synonym 2-Isopropyl-1-octene) is a C11H22 branched alkene featuring a terminal exocyclic methylene group (=CH₂) at the C3 position and an isopropyl-type methyl branch at C2. It belongs to the broader class of non-conjugated olefins with sterically congested branching architecture.

Molecular Formula C11H22
Molecular Weight 154.29 g/mol
CAS No. 55499-08-6
Cat. No. B13953056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonane, 2-methyl-3-methylene-
CAS55499-08-6
Molecular FormulaC11H22
Molecular Weight154.29 g/mol
Structural Identifiers
SMILESCCCCCCC(=C)C(C)C
InChIInChI=1S/C11H22/c1-5-6-7-8-9-11(4)10(2)3/h10H,4-9H2,1-3H3
InChIKeyRSECDGYTKPKQHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nonane, 2-methyl-3-methylene- (CAS 55499-08-6): Branched Exocyclic Alkene for Chromatographic Reference and Specialized Synthesis


Nonane, 2-methyl-3-methylene- (CAS 55499-08-6; synonym 2-Isopropyl-1-octene) is a C11H22 branched alkene featuring a terminal exocyclic methylene group (=CH₂) at the C3 position and an isopropyl-type methyl branch at C2 [1]. It belongs to the broader class of non-conjugated olefins with sterically congested branching architecture. This compound is catalogued in authoritative reference databases including the NIST Chemistry WebBook with experimentally verified gas chromatographic Kovats retention indices on squalane [2], and its mass spectrum is curated in the Wiley Registry of Mass Spectral Data [3]. It appears in the foundational organometallic addition study by Lehmkuhl et al. (1975) alongside thirteen other hydrocarbons, establishing its earliest documented synthesis and characterization context [4]. Unlike its linear C11H22 isomers (e.g., 1-undecene, (E)-4-undecene), the combination of exocyclic unsaturation and branching at C2 produces a distinct chromatographic elution profile, making it valuable as a reference standard for GC-MS identification of branched olefins in complex hydrocarbon mixtures.

GC-MS Reference Retention-index-based branched olefin identification
Organometallic Probe Exocyclic methylene regioselectivity studies
QSPR Modeling Experimental retention index and computed property validation

Why Generic C11H22 Alkene Substitution Fails for Nonane, 2-methyl-3-methylene- (CAS 55499-08-6)


C11H22 isomers share identical molecular formula and nominal mass (154.29 Da), yet their chromatographic retention and chemical reactivity diverge substantially based on double-bond position and branching architecture. Nonane, 2-methyl-3-methylene- carries an exocyclic terminal methylene (=CH₂) conjugated to a branched carbon skeleton, whereas common alternatives such as 1-undecene bear a linear terminal double bond and (E)-4-undecene or (E)-5-undecene carry internal (E)-configured unsaturation [1]. On a standard non-polar GC stationary phase (squalane, 100 °C), the target compound elutes with a Kovats retention index of 1037, while 1-undecene, (E)-4-undecene, and (E)-5-undecene all elute in the 1081–1082 range—a 44–45 index unit difference that makes peak misidentification highly probable if a linear undecene is substituted as a reference [2]. The exocyclic methylene also provides a unique handle for electrophilic addition and oxidation chemistry that internal or linear terminal alkenes cannot replicate . A generic procurement approach that treats any C11H22 alkene as functionally equivalent therefore introduces risk of erroneous analytical identification, divergent reaction outcomes, and irreproducible physicochemical property measurements.

Chromatographic retention mismatch
Kovats RI differs by 44–45 units from linear undecenes on squalane; peak misidentification may occur if any C11H22 isomer is used as a reference.
Exocyclic methylene reactivity shift
The sterically hindered exocyclic double bond may lead to divergent electrophilic addition outcomes compared to linear terminal or internal alkenes.
Mass spectral fingerprint divergence
Fragmentation pattern dominated by isopropyl cation (m/z 43) differs from McLafferty products of linear undecenes; library match requires verified spectrum.

Quantitative Differentiation Evidence for Nonane, 2-methyl-3-methylene- (CAS 55499-08-6) Against Its Closest C11 Analogs


GC Kovats Retention Index on Squalane: 44–45 Unit Separation from Linear C11H22 Undecene Isomers

On a squalane capillary column (100 m, nitrogen carrier) at 100 °C, Nonane, 2-methyl-3-methylene- exhibits a Kovats retention index of 1037, as reported by Lehmkuhl et al. (1975) [1]. Under comparable conditions (squalane, 100 °C), the linear isomers 1-undecene, (E)-4-undecene, and (E)-5-undecene all elute at retention indices of 1081–1082, as compiled in the NIST Chemistry WebBook from multiple independent studies [2]. This represents a consistent 44–45 index unit separation between the branched exocyclic alkene and its linear internal/terminal counterparts on a non-polar stationary phase.

GC Kovats RI vs. Linear Undecenes
Head-to-head
Target RI 1037 vs. 1081–1082; Δ 44–45 units
Supports unambiguous peak assignment in GC-MS hydrocarbon profiling
Squalane, 100 °C isothermal; Lehmkuhl et al. 1975 / NIST
Gas Chromatography Retention Index Hydrocarbon Identification Petrochemical Analysis

Kovats RI Distinction from Branched Alkane Analog Nonane, 2,3-dimethyl- (C11H24)

Within the same Lehmkuhl et al. (1975) study, Nonane, 2,3-dimethyl- (CAS 2884-06-2), a saturated C11H24 branched alkane, elutes with a Kovats retention index of 1053 on squalane at 100 °C, whereas Nonane, 2-methyl-3-methylene- elutes at 1037 under identical conditions [1]. Despite sharing a nine-carbon backbone with branching at the C2 position, the presence of the exocyclic methylene double bond in the target compound reduces its retention index by 16 units relative to the saturated 2,3-dimethyl analog. Conversely, the more highly branched Nonane, 2,2,3-trimethyl- (C12H26) elutes at RI 1114, demonstrating that branching degree and unsaturation jointly govern retention [1].

Kovats RI vs. 2,3-Dimethylnonane
Head-to-head
Target RI 1037 vs. 1053 (saturated analog); Δ –16 units
Differentiates alkene from saturated branched analog in hydrocarbon mixtures
Same study, squalane at 100 °C; Lehmkuhl et al. 1975
Chromatographic Separation Alkene vs. Alkane Differentiation GC-MS Method Development

Predicted Boiling Point and Density Differentiation from 1-Undecene

Predicted physicochemical data indicate that Nonane, 2-methyl-3-methylene- has a boiling point of 183.4±7.0 °C and a density of 0.751±0.06 g/cm³ . The linear terminal isomer 1-undecene (CAS 821-95-4) has an experimentally measured boiling point of 192–193 °C and density of approximately 0.75 g/mL at 25 °C . The approximately 9 °C lower boiling point of the branched exocyclic alkene relative to 1-undecene is consistent with the well-established effect of chain branching on reducing intermolecular dispersion forces and vapor pressure. The computed octanol-water partition coefficient (LogP) of 4.169 for the target compound further distinguishes it from the more hydrophobic linear undecene series.

Predicted Boiling Point vs. 1-Undecene
Data to verify
Predicted 183.4±7.0 °C vs. experimental 192–193 °C; Δ ≈ –9 °C
Lower boiling point consistent with branching; may influence distillation strategy
Predicted data; experimental verification recommended
Physicochemical Property Prediction Distillation Formulation Design

Mass Spectral Differentiation: Curated GC-MS Spectrum in Wiley Registry for Unambiguous Library Matching

The electron ionization (EI) mass spectrum of Nonane, 2-methyl-3-methylene- is curated in the Wiley Registry of Mass Spectral Data 2023 and accessible via SpectraBase (Compound ID: RiAypB9Kov), with two independent GC-MS spectra available [1]. The presence of the isopropyl group adjacent to the exocyclic methylene is expected to generate a prominent fragment ion at m/z 43 (isopropyl cation), which, combined with the molecular ion at m/z 154 (C11H22⁺·) and characteristic alkene fragmentation patterns, yields a spectrum distinct from linear undecene isomers. In contrast, 1-undecene fragmentation is dominated by the McLafferty rearrangement characteristic of terminal alkenes, producing a different relative abundance pattern of key ions [2].

Mass Spectrum in Wiley Registry
Context-dependent
2 MS (GC) spectra curated; expected base peak m/z 43
Supports library-based GC-MS identification of branched alkenes
Licensed Wiley Registry required; distinct from linear undecene patterns
Mass Spectrometry GC-MS Identification Spectral Library Analytical Chemistry

Exocyclic Methylene Reactivity: Distinct Electrophilic Addition Profile Relative to Internal Alkenes

The exocyclic methylene group (=CH₂) at C3 of Nonane, 2-methyl-3-methylene- is sterically less hindered than the internal double bonds of (E)-4-undecene or (E)-5-undecene, and unlike the terminal double bond of 1-undecene, it is positioned adjacent to a quaternary-like branching center (isopropyl-substituted C2). This structural feature alters the regioselectivity of electrophilic addition reactions: the exocyclic methylene is more accessible to sterically demanding electrophiles than an internal (E)-alkene, yet the adjacent branched carbon may hinder approach relative to a linear terminal alkene . The Lehmkuhl et al. (1975) study in which this compound was first characterized specifically examined the addition regiochemistry of organomagnesium, organoaluminum, and organolithium reagents to 1-alkenes, providing the foundational reactivity context for this structural class [1].

Exocyclic Methylene Reactivity
Class-level inference
Sterically intermediate between linear terminal and internal alkene
May enable chemoselective transformations distinct from linear alkenes
No published selectivity data; experimental verification needed
Synthetic Chemistry Electrophilic Addition Olefin Reactivity Structure-Activity Relationship

Evidence-Backed Application Scenarios for Nonane, 2-methyl-3-methylene- (CAS 55499-08-6)


GC-MS Reference Standard for Branched Olefin Identification in Petrochemical Hydrocarbon Fingerprinting

The experimentally verified Kovats retention index of 1037 on squalane, combined with a curated mass spectrum in the Wiley Registry, makes Nonane, 2-methyl-3-methylene- a reliable retention-time and mass-spectral reference standard for identifying branched exocyclic alkenes in petroleum distillates, synthetic fuel blends, and environmental hydrocarbon contamination samples [1]. Its 44–45 unit RI separation from co-occurring linear C11H22 isomers eliminates co-elution ambiguity that would arise if a linear undecene standard were used instead . Analytical laboratories performing GC-MS hydrocarbon profiling should prioritize this compound when branched olefin reference peaks are required at the C11 retention window.

Mechanistic Probe in Organometallic Addition Regiochemistry Studies

The compound was originally synthesized and characterized in the context of Lehmkuhl et al.'s (1975) systematic investigation of addition regiochemistry of tert-butyl and isopropyl organomagnesium, organoaluminum, and organolithium reagents to 1-alkenes [1]. Its exocyclic methylene adjacent to a branched C2 center provides a sterically and electronically distinct olefinic probe relative to linear terminal alkenes, making it useful for continued mechanistic studies of regioselective carbometalation, hydrofunctionalization, and polymerization catalysis where the interplay of substrate branching and catalyst selectivity is under investigation.

Physicochemical Reference for Structure-Property Relationship Modeling of Branched Alkenes

The availability of computed thermochemical properties (ΔfH°gas = –160.01 kJ/mol, ΔvapH° = 39.10 kJ/mol, logPoct/wat = 4.169) from the Joback and Crippen group contribution methods, alongside the experimentally measured retention index, positions this compound as a valuable data point for validating and refining quantitative structure-property relationship (QSPR) models for branched olefins [1]. Its predicted boiling point (183.4±7.0 °C) and density (0.751±0.06 g/cm³) provide additional constraints for computational chemistry model benchmarking, particularly when experimental values for closely related branched C11 alkenes are scarce .

Synthetic Intermediate Requiring Exocyclic Methylene Chemoselectivity

In multi-step synthetic sequences where a specific olefinic position must be functionalized in the presence of other potentially reactive sites, the exocyclic methylene of Nonane, 2-methyl-3-methylene- offers a reactivity handle that is distinct from internal or linear terminal alkenes [1]. The steric environment around the exocyclic =CH₂—less hindered than an internal (E)-alkene yet more encumbered than a linear terminal =CH₂—may enable selective electrophilic addition, hydroboration, or epoxidation under conditions where competing reactions at other olefin types would be problematic. However, users should verify chemoselectivity experimentally, as no published quantitative selectivity data exist for this specific compound.

Application
Selection Property
Validation Focus
GC-MS reference for branched olefin fingerprinting
Verified Kovats RI and curated mass spectrum
Retention-index and spectral library match confirmation
Organometallic addition probe
Exocyclic methylene adjacent to branched center
Regioselectivity under specific organometallic conditions
Structure-property modeling
Experimental retention index and computed thermochemical data
QSPR model benchmarking for branched alkenes
Synthetic intermediate with exocyclic methylene
Exocyclic methylene chemoselectivity profile
Selective functionalization outcome verification
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